3-benzyl-2-(furan-2-yl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-diones in the presence of triethylamine . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques such as IR spectroscopy, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their environment.
Chemical Reactions Analysis
These compounds often exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined using various spectroscopic techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .
Scientific Research Applications
Novel Synthetic Methodologies
Research has introduced novel synthetic pathways for chromenopyrimidines, highlighting their importance in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. A novel method proposed for synthesizing these compounds involves refluxing equimolar mixtures of certain reagents, yielding chromatographically pure materials. This process underlines the synthetic accessibility and potential customization of chromenopyrimidine derivatives for various applications (Osyanin et al., 2014).
Antimicrobial Activity
Studies on chromenopyridopyrimidines have demonstrated their significant antimicrobial properties. The synthesis of novel heteroannulated compounds containing chromenopyridopyrimidines has shown variable inhibitory effects against tested microorganisms, indicating their potential as antimicrobial agents (Esam S Allehyani).
Anticancer and Topoisomerase Inhibition
Research on terpyridine-skeleton molecules containing chromenopyridine cores has revealed their potential in inhibiting tumor growth and metastasis by targeting topoisomerases. These findings suggest that chromenopyridine derivatives could serve as a basis for developing new anticancer therapies (Kwon et al., 2015).
Chemical Transformations and Synthesis
The versatility of chromenopyrimidine derivatives in chemical transformations is evident from research exploring their utility in constructing novel heterocyclic systems. These compounds serve as synthetic intermediates for a diverse array of heterocyclic systems linked to chromene moieties, demonstrating their broad utility in organic synthesis (Ibrahim et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-benzyl-2-(furan-2-yl)-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-28-15-9-10-16-18(12-15)30-22-19(20(16)26)23(27)25(13-14-6-3-2-4-7-14)21(24-22)17-8-5-11-29-17/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUAIRJUASFZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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